2-苄基-4-喹唑啉硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

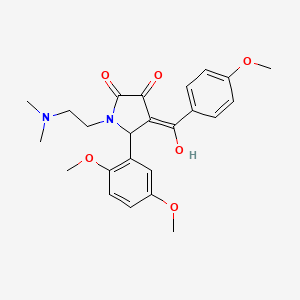

2-Benzyl-4-quinazolinethiol is a chemical compound with the molecular formula C15H12N2S and a molecular weight of 252.34 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of quinazolines, the class of compounds to which 2-Benzyl-4-quinazolinethiol belongs, has been achieved under transition metal-catalyzed conditions . An efficient and practical copper-catalyzed process for the synthesis of substituted quinazolinones from simple and readily available 2-aminobenzonitriles and benzyl alcohols has been described .Molecular Structure Analysis

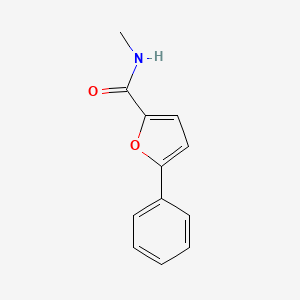

The molecular structure of 2-Benzyl-4-quinazolinethiol consists of 15 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Chemical Reactions Analysis

Quinazolines and quinazolinones are obtained mainly from isatoic anhydride, via 2-aminobenzamides as intermediates, by reaction with primary amines and cyclization reagents such as isocyanides, orthoformates, or aldehydes . An efficient approach to quinazolin-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .科学研究应用

1. 催化合成技术

- 2-苄基-4-喹唑啉硫醇参与 2-芳基喹唑啉的氧化合成,利用 4-羟基-TEMPO 自由基作为催化剂。这种涉及苄基 C-H 键胺化的方法展示了其在高效、无金属催化过程中的作用 (Han 等人,2011 年)。

2. 生物活性及药效团开发

- 对喹唑啉衍生物(包括与 2-苄基-4-喹唑啉硫醇类似的结构)进行生物学评估的研究揭示了相当大的活性,如降压和体温调节作用。这些研究为喹唑啉的药效团开发提供了见解,用于各种治疗应用 (Hsu 等人,2005 年)。

3. 喹唑啉衍生物的合成途径

- 该化合物已用于喹唑啉-4-硫酮的合成,突出了其在创建具有潜在生物活性的结构多样的喹唑啉中的用途。这些合成途径为喹唑啉衍生物的多功能性提供了重要的见解 (Hanusek 等人,2001 年)。

4. 在光电材料中的高级应用

- 正在探索喹唑啉衍生物(例如与 2-苄基-4-喹唑啉硫醇相关的衍生物)在光电应用中的潜力。这些化合物被研究用于电子器件、发光元件和其他光电应用,展示了该化合物超越生物活性的相关性 (Lipunova 等人,2018 年)。

5. 在抗菌研究中的作用

- 对喹唑啉衍生物(可能包括 2-苄基-4-喹唑啉硫醇等化合物)的抗菌活性的研究展示了它们在对抗各种细菌菌株方面的潜力。这一研究领域对于开发新的抗菌剂至关重要 (Alagarsamy 等人,2015 年)。

未来方向

Quinazolinone and quinazolinone derivatives, including 2-Benzyl-4-quinazolinethiol, have received significant attention due to their wide range of biopharmaceutical activities . Future research may focus on the development of novel antibiotics to treat resistant bacteria strains, as well as the synthesis of diverse physiological significance and pharmacologically utilized molecules .

作用机制

Target of Action

2-Benzyl-4-quinazolinethiol is a derivative of the benzoquinazoline scaffold . Benzoquinazolines have been extensively studied for their wide range of pharmacological effects. They have been found to play significant roles as anticancer, antimicrobial, anti-monoamine oxidase, anticonvulsant, antiviral, antinociceptive, antioxidant, antineoplastic, antituberculosis, antiplatelet, and antiphlogistic agents . .

Mode of Action

For instance, some quinazoline derivatives have been found to inhibit enzymes, disrupt cell membranes, or interfere with DNA replication

Biochemical Pathways

Given the wide range of pharmacological effects attributed to benzoquinazolines, it is likely that multiple pathways are affected

Result of Action

Given the wide range of pharmacological effects attributed to benzoquinazolines, it is likely that the compound has multiple effects at the molecular and cellular level

属性

IUPAC Name |

2-benzyl-1H-quinazoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c18-15-12-8-4-5-9-13(12)16-14(17-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYOSQDRLIXLIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=S)C3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301333667 |

Source

|

| Record name | 2-benzyl-1H-quinazoline-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648960 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

85690-42-2 |

Source

|

| Record name | 2-benzyl-1H-quinazoline-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2906118.png)

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,2,6-trimethylmorpholin-4-yl)propan-1-one](/img/structure/B2906119.png)

![4-(2-(Ethylthio)-6-((2-methoxyphenyl)carbamoyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid](/img/structure/B2906121.png)

![2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906123.png)

![5-amino-2-[(2,6-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2906124.png)

![2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2906128.png)

![Lithium 1-(cyclopropylmethyl)-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2906131.png)

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid](/img/structure/B2906133.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2906134.png)

![1-(2,5-dimethoxyphenyl)-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2906137.png)